Cinnamylideneacetophenone

Description

The exact mass of the compound Cinnamylideneacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cinnamylideneacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinnamylideneacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

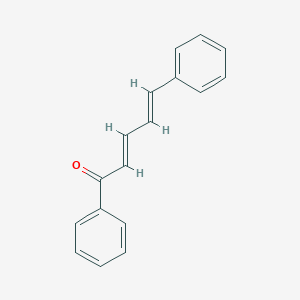

Structure

3D Structure

Properties

IUPAC Name |

1,5-diphenylpenta-2,4-dien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONKLJMPKWQQFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301302042 | |

| Record name | 1,5-Diphenyl-2,4-pentadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-57-3 | |

| Record name | 1,5-Diphenyl-2,4-pentadien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Diphenyl-2,4-pentadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Cinnamylideneacetophenone

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction

Cinnamylideneacetophenone, a member of the chalcone family, is an α,β,γ,δ-unsaturated ketone characterized by two aromatic rings linked by a five-carbon dienone framework. This extended conjugated system is not only responsible for its distinct physical properties, such as its yellow color, but also forms the basis of its diverse biological activities. As a versatile synthetic intermediate and a pharmacologically relevant scaffold, a thorough understanding of its physicochemical properties is paramount for its application in medicinal chemistry and materials science.[1][2] Derivatives of cinnamylideneacetophenone have been investigated for their potential as antibacterial, antitubercular, and anticancer agents.[1][3] This guide provides a comprehensive overview of the core physicochemical characteristics of cinnamylideneacetophenone, detailing its structural features, spectroscopic profile, and the analytical methodologies required for its characterization. The insights herein are intended to support researchers in the effective handling, analysis, and derivatization of this compound in a drug discovery and development context.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent research. Cinnamylideneacetophenone is known by several synonyms, and its core structural and identifying information is summarized below.

Caption: Figure 1. Chemical Structure of Cinnamylideneacetophenone

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence formulation, delivery, and pharmacokinetic profiles in drug development.

| Property | Value | Source(s) |

| Physical State | Crystals or crystalline powder; solid. | [4][8] |

| Appearance (Color) | Yellow. | [4][5] |

| Melting Point | 100 - 102 °C (212 - 215.6 °F). | [6][8] |

| Boiling Point | No information available. | [8] |

| Water Solubility | No information available; presumed to be low due to its largely nonpolar structure. | [8] |

| Purity (Assay) | ≥98.0% (determined by HPLC). | [4][7] |

| Stability | Stable under normal conditions. | [8] |

| Incompatibilities | Strong oxidizing agents. | [8] |

Expert Insights: The melting point of 100-102 °C indicates a well-ordered crystalline solid at room temperature, which is typical for a molecule of this size and planarity. The lack of boiling point data is common for compounds that may decompose at higher temperatures. Its poor aqueous solubility is a critical factor for drug development, often necessitating formulation strategies such as nanoemulsions or co-solvents to improve bioavailability.[10] The extended π-conjugation across the dienone system is responsible for its yellow appearance, as it absorbs light in the violet region of the visible spectrum.[11]

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of cinnamylideneacetophenone.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The defining structural feature of cinnamylideneacetophenone is its extended conjugated system (phenyl-C=C-C=C-C=O-phenyl), which results in a strong absorption in the near-UV region.

-

Principle: UV-Vis spectroscopy measures the absorption of light by a molecule, which promotes electrons from a ground state to a higher energy excited state.[12] For cinnamylideneacetophenone, the most significant transition is the π → π* transition within the conjugated dienone system.

-

Expected Spectrum: A major absorption band (λmax) is expected. Studies on a series of cinnamylideneacetophenones report λmax values in the range of 343 to 361 nm, which is characteristic of the α,β,γ,δ-unsaturated ketone chromophore.[3] The exact λmax and molar absorptivity (ε) are dependent on the solvent used.

-

Significance: The position and intensity of the λmax are highly sensitive to the extent of conjugation.[13] Any modification to the aromatic rings or the dienone bridge will predictably shift this peak, making UV-Vis a powerful tool for monitoring reactions and confirming structural integrity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Principle: This technique measures the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies corresponding to particular bonds.

-

Key Vibrational Bands:

-

~1655 cm⁻¹ (strong): C=O stretching of the α,β-unsaturated ketone. The conjugation lowers the frequency from a typical ketone (~1715 cm⁻¹).[14]

-

~1599 cm⁻¹ (strong): C=C stretching of the dienone system and aromatic rings.[14]

-

~3100-3000 cm⁻¹ (medium): Aromatic and vinylic C-H stretching.

-

~980-960 cm⁻¹ (strong): C-H out-of-plane bending, characteristic of the trans configuration of the double bonds.

-

-

Significance: IR spectroscopy provides a rapid and definitive confirmation of the core ketone and alkene functionalities. It is an essential quality control check after synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Principle: NMR detects the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus determines its specific resonance frequency (chemical shift).[15]

-

¹H NMR Spectrum (predicted in CDCl₃):

-

δ 7.2-8.0 ppm (multiplets, 10H): Protons on the two phenyl rings. The protons on the benzoyl group will likely be further downfield due to the deshielding effect of the carbonyl.

-

δ 6.8-7.5 ppm (multiplets, 4H): Vinylic protons of the dienone chain. These protons will exhibit complex splitting patterns (doublets of doublets) due to coupling with each other.

-

-

¹³C NMR Spectrum (predicted in CDCl₃):

-

δ ~190 ppm: Carbonyl carbon (C=O). This is a highly characteristic downfield shift.[16][17]

-

δ 125-145 ppm: Aromatic and vinylic carbons. This region will contain multiple signals corresponding to the 12 sp² hybridized carbons of the rings and chain. The carbon attached to the benzoyl group will be the most downfield of the aromatic signals.

-

-

Significance: NMR is the most powerful tool for unambiguous structure elucidation. 2D NMR techniques (like COSY and HSQC) can be used to assign every proton and carbon signal definitively.

Synthesis and Reactivity

Synthesis

Cinnamylideneacetophenone is typically synthesized via a Claisen-Schmidt condensation , which is a base-catalyzed aldol condensation reaction.[3][18]

-

Catalyst: A base, such as sodium hydroxide (NaOH) or potassium carbonate.[14][18]

-

Mechanism: The base deprotonates the α-carbon of acetophenone to form an enolate. This nucleophilic enolate then attacks the carbonyl carbon of cinnamaldehyde. The resulting aldol adduct readily dehydrates to form the highly conjugated and stable cinnamylideneacetophenone product.

Caption: Figure 2. General Workflow for the Synthesis of Cinnamylideneacetophenone.

Reactivity and Stability

-

Stability: The compound is stable under normal ambient conditions and should be stored in a tightly sealed container in a cool, dry place.[8]

-

Reactivity: The molecule possesses several reactive sites. The carbonyl group can undergo nucleophilic addition. The extended conjugated system makes the terminal vinylic carbon susceptible to Michael (1,6-conjugate) addition. The double bonds can also undergo reactions such as hydrogenation or epoxidation. It is incompatible with strong oxidizing agents.[8]

Analytical Methodologies

The following protocols are standardized workflows for the characterization of synthesized or purchased cinnamylideneacetophenone.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the purity of a cinnamylideneacetophenone sample.

-

Methodology:

-

System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm). Equilibrate the column with the mobile phase.

-

Mobile Phase: A typical mobile phase would be an isocratic or gradient mixture of acetonitrile and water. A starting point could be 70:30 (Acetonitrile:Water).

-

Sample Preparation: Accurately weigh ~1 mg of cinnamylideneacetophenone and dissolve it in 10 mL of the mobile phase to create a 100 µg/mL stock solution. Further dilute as necessary.

-

Injection: Inject 10-20 µL of the prepared sample into the HPLC system.

-

Detection: Use a UV detector set to the λmax of the compound (e.g., 350 nm) for maximum sensitivity.

-

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is standard for commercial samples.[4][7]

-

Caption: Figure 3. Workflow for HPLC Purity Analysis.

Spectroscopic Characterization Protocol

-

Objective: To confirm the chemical identity and structure of the compound.

-

Methodology:

-

UV-Vis Analysis:

-

Prepare a dilute solution (~5-10 µg/mL) of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Use a calibrated spectrophotometer to scan the absorbance from 200 to 600 nm.

-

Record the wavelength of maximum absorbance (λmax).

-

-

IR Analysis:

-

Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.[14]

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Identify the key functional group frequencies as described in Section 3.2.

-

-

NMR Analysis:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[20]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

-

Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz).

-

Process the data and compare the chemical shifts, integration, and splitting patterns to the expected structure.

-

-

Applications in Research and Drug Development

The physicochemical properties of cinnamylideneacetophenone are directly relevant to its use as a scaffold in drug discovery.[21]

-

Antibacterial/Antitubercular Activity: The lipophilicity, governed by its hydrocarbon structure, influences its ability to penetrate bacterial cell membranes. Modifications to the aromatic rings can tune this property to enhance activity against species like Staphylococcus aureus and Mycobacterium tuberculosis.[3]

-

Anticancer Activity: The planar, conjugated structure allows it to intercalate with biological macromolecules. Its derivatives have shown cytotoxicity against breast cancer cell lines, and its reactivity is key to its potential mechanism of action, which may involve covalent modification of target proteins.[1]

-

Structure-Activity Relationship (SAR) Studies: The core structure serves as a template for synthesizing libraries of analogs. By systematically altering substituents on the phenyl rings, researchers can correlate changes in physicochemical properties (like electronic effects and hydrophobicity) with changes in biological activity, leading to the optimization of lead compounds.[3]

Conclusion

Cinnamylideneacetophenone is a well-defined chemical entity with a distinct set of physicochemical properties rooted in its extended conjugated dienone structure. Its characteristic yellow color, defined melting point, and rich spectroscopic profile make it readily identifiable and characterizable through standard analytical techniques like HPLC, UV-Vis, IR, and NMR spectroscopy. While its low aqueous solubility presents a challenge for biological applications, it also provides a lipophilic scaffold that is advantageous for interacting with cellular targets. A firm grasp of these fundamental properties is essential for any researcher aiming to exploit the synthetic versatility and biological potential of cinnamylideneacetophenone in the pursuit of new therapeutic agents and advanced materials.

References

-

Yuliani, N., & Sari, Y. P. (2022). Synthesis, Characterization, and Antibacterial Activity of Cinnamylideneacetophenone Compound from Cinnamaldehyde and 2-acetonaphthone. Engineering Headway, 25. Retrieved from [Link]

-

Weldon, D. J., et al. (2014). One-pot synthesis of cinnamylideneacetophenones and their in vitro cytotoxicity in breast cancer cells. Bioorganic & Medicinal Chemistry Letters, 24(15), 3475-3478. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1549519, 5-Phenylpenta-2,4-dienophenone. Retrieved from [Link]

-

Polaquini, C. R., et al. (2018). Antibacterial and Antitubercular Activities of Cinnamylideneacetophenones. Molecules, 23(10), 2469. Retrieved from [Link]

-

Nalage, S. S. (2018). SYNTHESIS AND PHYSICO-CHEMICAL STUDIES OF COMPLEX OF CO (II) WITH CINNAMYLIDENE ACETOPHENONE LIGAND (CHALCONE). Journal of Advanced Scientific Research, 9(1), 22-25. Retrieved from [Link]

-

ResearchGate. (n.d.). Design of cinnamylideneacetophenones. Retrieved from [Link]

-

ResearchGate. (n.d.). One-pot synthesis of cinnamylideneacetophenones and their in vitro cytotoxicity in breast cancer cells. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supporting information. Retrieved from [Link]

-

NIST. (n.d.). 5-Phenyl-2,4-pentadienophenone. In NIST Chemistry WebBook. Retrieved from [Link]

-

Pearson+. (n.d.). How can you use UV spectroscopy to distinguish between the compounds?. Retrieved from [Link]

-

Ramirez-García, J. J., et al. (2016). SYNTHESIS OF BENZYLIDENEACETOPHENONE UNDER MICROWAVE IRRADIATION; GREEN CHEMISTRY. Redalyc. Retrieved from [Link]

-

ResearchGate. (n.d.). Do cinnamylideneacetophenones have antioxidant properties and a protective effect toward the oxidation of phosphatidylcholines?. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]

-

Michigan State University. (n.d.). Visible and Ultraviolet Spectroscopy. Retrieved from [Link]

-

Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemistry in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy. Retrieved from [Link]

-

Al-Kahtani, A. A., & Al-Omar, M. A. (2021). Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review. Oriental Journal of Chemistry. Retrieved from [Link]

Sources

- 1. One-pot synthesis of cinnamylideneacetophenones and their in vitro cytotoxicity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial and Antitubercular Activities of Cinnamylideneacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cinnamylideneacetophenone, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Cinnamylideneacetophenone, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Cinnamylideneacetophenone, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. scbt.com [scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. 5-Phenylpenta-2,4-dienophenone | C17H14O | CID 1549519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Antibacterial Activity of Cinnamylideneacetophenone Compound from Cinnamaldehyde and 2-acetonaphthone | Scientific.Net [scientific.net]

- 11. idc-online.com [idc-online.com]

- 12. How can you use UV spectroscopy to distinguish between the compou... | Study Prep in Pearson+ [pearson.com]

- 13. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]

- 14. sciensage.info [sciensage.info]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. Acetophenone(98-86-2) 13C NMR [m.chemicalbook.com]

- 17. scribd.com [scribd.com]

- 18. redalyc.org [redalyc.org]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

- 21. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Cinnamylideneacetophenone

Prepared by: Dr. Gemini, Senior Application Scientist

Foreword: The Imperative of Structural Elucidation in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is the cornerstone upon which all further investigation is built. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for elucidating the intricate three-dimensional architecture of organic molecules in solution.[1][2] This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of cinnamylideneacetophenone, a classic example of an extended α,β-unsaturated carbonyl system.

Cinnamylideneacetophenone, systematically named (2E,4E)-1,5-diphenylpenta-2,4-dien-1-one, is a vinylogous chalcone whose extended π-system presents a rich and illustrative case for NMR spectral interpretation.[3] While this compound is readily synthesized, a complete and authoritatively assigned public NMR dataset is not easily found in the literature. Therefore, this whitepaper will utilize a representative dataset, grounded in established spectroscopic principles and data from closely related analogs, to provide a comprehensive analysis. This approach serves not only to characterize the target molecule but also to reinforce the fundamental principles of structural interpretation for the practicing scientist.

Part 1: Synthesis and Structural Context

The structure of cinnamylideneacetophenone is typically assembled via a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction between acetophenone and cinnamaldehyde. This synthetic context is crucial as it logically accounts for the 17-carbon skeleton of the final product, (C₆H₅)–CO–CH=CH–CH=CH–(C₆H₅). The stereochemistry of the olefinic bonds is predominantly trans due to thermodynamic stability, a key feature that is definitively confirmed by NMR spectroscopy.

Part 2: ¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The key features to analyze are the chemical shift (δ), which indicates the electronic environment; the integration, which reveals the relative number of protons; and the spin-spin splitting (multiplicity) and coupling constants (J), which provide information about neighboring protons.[4]

For cinnamylideneacetophenone, the spectrum can be divided into two main regions: the aromatic region (δ 7.0-8.5 ppm) and the olefinic region (δ 6.5-8.0 ppm). The extended conjugation in the molecule shifts the olefinic protons significantly downfield into the aromatic region.[5]

Table 1: Representative ¹H NMR Data for Cinnamylideneacetophenone (500 MHz, CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-α | 7.15 | d | 15.5 | 1H | Olefinic Proton |

| H-β | 7.78 | dd | 15.5, 10.5 | 1H | Olefinic Proton |

| H-γ | 7.05 | dd | 15.0, 10.5 | 1H | Olefinic Proton |

| H-δ | 7.25 | d | 15.0 | 1H | Olefinic Proton |

| Ar-H | 7.35-7.65 | m | - | 8H | Phenyl Protons (Cinnamyl & Benzoyl) |

| Ar-H | 8.00 | m | - | 2H | Benzoyl Protons (ortho to C=O) |

Detailed Interpretation of ¹H NMR Signals:

-

Aromatic Protons (δ 7.35-8.00): The spectrum contains signals for ten aromatic protons from the two distinct phenyl rings. The protons on the cinnamyl phenyl group and the meta/para protons of the benzoyl group overlap in a complex multiplet (m) between δ 7.35-7.65. The two protons ortho to the electron-withdrawing carbonyl group on the benzoyl ring are deshielded and shifted significantly downfield to around δ 8.00.[5][6]

-

Olefinic Protons (δ 7.05-7.78): This is the most informative region for confirming the structure of the pentadienone backbone.

-

H-α and H-β: These protons are adjacent to the carbonyl group. H-β is coupled to both H-α and H-γ, resulting in a doublet of doublets (dd). H-α is only coupled to H-β and appears as a doublet (d). The large coupling constant between them (J ≈ 15.5 Hz) is characteristic of a trans (E) configuration.[7]

-

H-γ and H-δ: Similarly, H-γ is coupled to both H-β and H-δ, appearing as a doublet of doublets. H-δ, adjacent to the cinnamyl phenyl ring, is coupled only to H-γ and is thus a doublet. The coupling constant of ~15.0 Hz again confirms the trans geometry of this second double bond.

-

Part 3: ¹³C NMR Spectral Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).[8] In proton-decoupled spectra, each unique carbon atom typically appears as a single sharp line.

Table 2: Representative ¹³C NMR Data for Cinnamylideneacetophenone (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 190.5 | C=O (Ketone) |

| 145.0 | C-β |

| 142.5 | C-δ |

| 138.0 | Quaternary C (Benzoyl) |

| 135.5 | Quaternary C (Cinnamyl) |

| 132.8 | CH (para-Benzoyl) |

| 130.5 | CH (Cinnamyl) |

| 129.1 | CH (ortho/meta-Cinnamyl) |

| 128.6 | CH (meta-Benzoyl) |

| 128.4 | CH (ortho-Benzoyl) |

| 127.5 | C-γ |

| 125.0 | C-α |

Detailed Interpretation of ¹³C NMR Signals:

-

Carbonyl Carbon (δ 190.5): The signal for the ketone carbon appears significantly downfield. In a non-conjugated ketone, this signal would be further downfield (δ > 200 ppm).[6] The extensive conjugation in cinnamylideneacetophenone shields this carbon, shifting its resonance upfield to approximately 190.5 ppm.[6]

-

Aromatic and Olefinic Carbons (δ 125.0-145.0): This region contains the signals for the remaining 16 carbons. The four quaternary carbons (the two carbons attached to the pentadienone chain and the two ipso-carbons of the phenyl rings) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The olefinic carbons (C-α, C-β, C-γ, C-δ) are spread throughout this region, with their specific shifts influenced by their position relative to the carbonyl group and phenyl rings.

Part 4: Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and systematic operation of the spectrometer. The following protocol outlines the standard operating procedure for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like cinnamylideneacetophenone.

Step-by-Step Methodology:

-

Sample Preparation:

-

Analyte Weighing: Accurately weigh approximately 10-20 mg of purified cinnamylideneacetophenone for ¹H NMR. For ¹³C NMR, a higher concentration of 30-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is an excellent choice for this nonpolar compound.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Gently vortex or sonicate the vial to ensure the sample is fully dissolved, creating a homogenous solution.

-

Internal Standard: Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the clear solution into a high-quality 5 mm NMR tube. Ensure there are no solid particles. The sample height in the tube should be approximately 4-5 cm.

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints. Cap the tube securely.

-

-

NMR Spectrometer Operation:

-

Sample Insertion: Place the NMR tube into a spinner turbine, and adjust its depth using a depth gauge to ensure the sample is centered in the detection coil. Insert the sample into the magnet (either manually or via an autosampler).

-

Locking: The spectrometer's field-frequency lock system will engage, using the deuterium signal from the solvent (e.g., CDCl₃) to stabilize the magnetic field against drift.

-

Shimming: This critical step involves adjusting a series of shim coils to optimize the homogeneity of the magnetic field across the sample volume. Automated shimming routines are standard on modern spectrometers and are essential for achieving sharp, symmetrical peaks and high resolution.

-

Tuning and Matching: The NMR probe must be tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) and matched to the spectrometer's electronics to ensure maximum sensitivity and efficient power transfer.

-

Acquisition Parameter Setup:

-

Load a standard ¹H or ¹³C acquisition experiment.

-

Set key parameters such as the spectral width (to cover all expected signals), the number of scans (NS, typically 8-16 for ¹H, and 1024 or more for ¹³C), the relaxation delay (D1, typically 1-2 seconds for ¹H, 2-5 seconds for ¹³C), and the pulse width (calibrated for a 90° flip angle).

-

-

Data Acquisition: Start the acquisition (zg command on Bruker systems). The spectrometer will apply a series of radiofrequency pulses and record the resulting free induction decay (FID) signal.

-

Data Processing: After acquisition, the FID is converted into a spectrum via a Fourier transform (FT). This is followed by phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm. For ¹H spectra, the signals are integrated to determine the relative proton counts.

-

Part 5: Visualization of the NMR Workflow

The logical flow from a synthesized compound to a fully interpreted NMR spectrum is a self-validating system. Each step builds upon the last to ensure data integrity and analytical accuracy.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 5-Phenylpenta-2,4-dienophenone | C17H14O | CID 1549519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 5. rsc.org [rsc.org]

- 6. Acetophenone(98-86-2) 1H NMR [m.chemicalbook.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. researchgate.net [researchgate.net]

UV-Vis absorption and fluorescence spectra of cinnamylideneacetophenone

An In-Depth Technical Guide to the UV-Vis Absorption and Fluorescence Spectra of Cinnamylideneacetophenone

Authored by: A Senior Application Scientist

Foreword: Unveiling the Photophysical Landscape of a Versatile Chalcone

Cinnamylideneacetophenone, a prominent member of the chalcone family, stands as a molecule of significant interest at the intersection of photophysics, materials science, and medicinal chemistry. Structurally, it is an α,β-unsaturated ketone featuring an extended π-conjugated system, which is the primary determinant of its rich spectroscopic properties. These compounds are readily synthesized, often through a base-catalyzed Claisen-Schmidt condensation between cinnamaldehyde and a substituted acetophenone.[1][2][3][4] This synthetic accessibility, coupled with their potent biological activities—including antibacterial, antitubercular, and anticancer properties—positions them as valuable scaffolds in drug development.[2][5][6]

This guide provides a comprehensive exploration of the UV-Vis absorption and fluorescence characteristics of cinnamylideneacetophenone. We will delve into the theoretical underpinnings of its electronic transitions, present detailed experimental protocols for its synthesis and spectral characterization, and analyze the profound influence of the solvent environment on its photophysical behavior. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to harness the unique optical properties of this versatile molecule.

Theoretical Principles: The Journey of Light and Matter

The interaction of light with a molecule like cinnamylideneacetophenone is governed by the principles of quantum mechanics. Its extended system of alternating double and single bonds creates delocalized π-orbitals, resulting in a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

UV-Vis Absorption: Probing Electronic Transitions

When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For cinnamylideneacetophenone, the most prominent absorption band arises from a π → π* transition, where an electron from a π bonding orbital is excited to a π* antibonding orbital.[7][8] The energy of this transition, and thus the wavelength of maximum absorption (λmax), is highly sensitive to the molecule's structure and its surrounding environment.

Fluorescence: The Emission of Light

Following absorption and excitation to a singlet excited state (S₁), the molecule can return to the ground state (S₀) through several pathways. Fluorescence is the rapid emission of a photon as the electron relaxes from the lowest vibrational level of the S₁ state to one of the vibrational levels of the S₀ state. This emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes Shift .

Key parameters that quantify fluorescence include:

-

Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[9][10]

-

Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.[11][12][13]

The entire sequence of photophysical events is elegantly summarized by the Jablonski diagram.

Caption: Jablonski diagram illustrating key photophysical processes.

Experimental Design & Protocols

Scientific integrity demands robust and reproducible methodologies. The protocols described below are designed as self-validating systems, ensuring technical accuracy from synthesis to spectral analysis.

Synthesis: Claisen-Schmidt Condensation

Cinnamylideneacetophenone is synthesized via the Claisen-Schmidt condensation, a reliable base-catalyzed reaction.[4][14]

Caption: Reaction scheme for the synthesis of cinnamylideneacetophenone.

Protocol:

-

Reagent Preparation: Dissolve equimolar amounts of cinnamaldehyde and the desired acetophenone derivative in ethanol in an Erlenmeyer flask.

-

Catalyst Addition: While stirring vigorously at room temperature, add a catalytic amount of aqueous sodium hydroxide (e.g., 10-40%) dropwise. The formation of a precipitate is often immediate.

-

Reaction: Continue stirring for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Isolation: Pour the reaction mixture into ice-cold water to precipitate the product fully. Collect the crude solid by vacuum filtration.

-

Purification: Recrystallize the solid from a suitable solvent, such as ethanol, to yield pure, often yellow, crystals of cinnamylideneacetophenone.[4]

Spectroscopic Analysis Workflow

A systematic approach is crucial for obtaining high-quality spectral data.

Caption: Experimental workflow from sample preparation to data analysis.

Protocol for Spectroscopic Measurements:

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1x10⁻³ M) of the purified cinnamylideneacetophenone in a high-purity solvent like DMSO or chloroform, where it is readily soluble.

-

Working Solutions: Prepare dilute working solutions (e.g., 4x10⁻⁵ M) by transferring a small aliquot of the stock solution into a quartz cuvette containing the solvent of interest.[15] Ensure the final absorbance is within the linear range of the spectrophotometer (typically < 1.0).

-

UV-Vis Absorption:

-

Use a dual-beam spectrophotometer.

-

Record a baseline spectrum with a cuvette containing only the pure solvent.

-

Measure the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-600 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Fluorescence Emission:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the λmax determined from the absorption spectrum.

-

Scan the emission monochromator over a wavelength range starting ~10-20 nm above the excitation wavelength to record the fluorescence spectrum.

-

To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.

-

Spectral Properties and Solvatochromic Effects

The photophysical properties of cinnamylideneacetophenone are highly dependent on its environment, a phenomenon known as solvatochromism.[16][17]

Absorption and Emission Characteristics

In a nonpolar solvent like cyclohexane, cinnamylideneacetophenone typically exhibits a strong absorption band in the UV-A region (around 320-370 nm).[7] Upon excitation at this wavelength, it will fluoresce, with an emission maximum shifted to a longer wavelength. This Stokes shift is often significant in chalcones (50-140 nm), indicating a change in molecular geometry or charge distribution upon excitation.[5][7][18]

The Influence of Solvent Polarity: Solvatochromism

A key feature of many chalcones is their positive solvatochromism: a bathochromic (red) shift in both absorption and emission spectra as the polarity of the solvent increases.[16][19]

Causality: This effect is attributed to an intramolecular charge transfer (ICT) character of the molecule in its excited state. The ground state (S₀) is relatively nonpolar. However, upon excitation to the S₁ state, there is a redistribution of electron density, creating a more polar excited state. Polar solvents stabilize this polar excited state more effectively than the less polar ground state.[17][20] This differential stabilization lowers the energy gap between the S₀ and S₁ states, resulting in a shift to longer wavelengths (lower energy) for both absorption and emission.[17]

Table 1: Representative Solvatochromic Data for a Cinnamylideneacetophenone Derivative

| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (nm) | Relative Φf |

| Cyclohexane | 2.0 | ~350 | ~435 | ~85 | High |

| Toluene | 2.4 | ~362 | ~460 | ~98 | High |

| Chloroform | 4.8 | ~375 | ~495 | ~120 | Moderate |

| Acetone | 21.0 | ~410 | ~530 | ~120 | Moderate |

| Ethanol | 24.6 | ~415 | ~545 | ~130 | Low |

| DMSO | 46.7 | ~425 | ~560 | ~135 | Moderate |

Note: These are representative values. Actual values will depend on the specific substitution pattern of the cinnamylideneacetophenone.

As shown in the table, polar protic solvents like ethanol can sometimes lead to lower quantum yields. This is often due to the formation of hydrogen bonds, which can provide efficient non-radiative decay pathways for the excited state to relax back to the ground state without emitting a photon.[18]

Applications in Drug Development and Bioimaging

The distinct photophysical properties of cinnamylideneacetophenone and its derivatives make them highly attractive for advanced applications.

-

Fluorescent Probes for Bioimaging: Chalcones exhibiting strong fluorescence and large Stokes shifts are excellent candidates for cellular imaging.[5][18] Their lipophilic nature can allow them to cross cell membranes, and some derivatives have shown preferential accumulation and brighter fluorescence in cancer cells compared to normal cells, suggesting potential as diagnostic agents.[5][18]

-

Scaffolds for Drug Discovery: The cinnamylideneacetophenone framework is a "privileged structure" in medicinal chemistry. By modifying the substituents on the aromatic rings, chemists can tune the molecule's biological activity. For example, nitro-substituted derivatives have demonstrated potent, sub-micromolar cytotoxicity against breast cancer cell lines.[2] This synthetic tractability allows for the systematic development of new therapeutic agents targeting a range of diseases.[2][6]

Conclusion

Cinnamylideneacetophenone is more than a simple synthetic compound; it is a dynamic molecular system whose photophysical properties can be rationally understood and experimentally manipulated. Its strong UV-Vis absorption and tunable fluorescence, particularly its pronounced solvatochromism, provide a window into the fundamental processes of light-matter interaction. The ability to control its synthesis and modify its structure allows for the fine-tuning of these properties, paving the way for the development of sophisticated fluorescent probes and novel therapeutic agents. This guide serves as a foundational resource for researchers aiming to explore and exploit the rich potential of this remarkable class of molecules.

References

-

Synthesis, Characterization, and Antibacterial Activity of Cinnamylideneacetophenone Compound from Cinnamaldehyde and 2-acetonaphthone. (n.d.). Scientific.Net. [Link]

-

Photophysical properties of chalcone 3a-f (2 μM) in different solvents. (n.d.). ResearchGate. [Link]

-

Light induced properties of Chalcones correlated with molecular structure and photophysical properties for permanent optical storage device. (2014). Scientific.Net. [Link]

-

Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. (2021). PubMed. [Link]

-

One-pot synthesis of cinnamylideneacetophenones and their in vitro cytotoxicity in breast cancer cells. (2014). PubMed. [Link]

-

Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. (2021). Semantic Scholar. [Link]

-

New Z-chalcones obtained from aloe-emodin: Synthesis, characterization and photophysical properties. (2019). ResearchGate. [Link]

-

Antibacterial and Antitubercular Activities of Cinnamylideneacetophenones. (2018). PMC. [Link]

-

Design of cinnamylideneacetophenones. (n.d.). ResearchGate. [Link]

-

Solvatochromism. (n.d.). Wikipedia. [Link]

-

Enhanced Visible Light Absorption and Photophysical Features of Novel Isomeric Magnesium Phthalocyaninates with Cyanophenoxy Substitution. (2022). MDPI. [Link]

-

Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (2022). PubMed Central. [Link]

-

Solvatochromic – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

SYNTHESIS OF BENZYLID EN EACETOPHENONE UNDER MICROWAVE IRRADIATION; GREEN CHEMISTRY. (2016). Redalyc. [Link]

-

UV-vis absorption spectra (a) and fluorescence emission spectra (b) of 1g in different solvents. (n.d.). ResearchGate. [Link]

-

Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. (2002). PubMed. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses Procedure. [Link]

-

UV−Vis absorption and fluorescence emission spectra of compounds 5a–c... (n.d.). ResearchGate. [Link]

-

Using new solvatochromic parameters to investigate dye–solvent interactions. (2022). Griffith Research Online. [Link]

-

The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (2021). NIH. [Link]

-

Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. (2011). ResearchGate. [Link]

-

Fluorescence quantum yield measurements. (1976). NIST Technical Series Publications. [Link]

-

The Use of Click Chemisty in Drug Development Applications. (n.d.). DergiPark. [Link]

-

Click chemistry in drug development recent trends and application. (n.d.). RJPT. [Link]

-

Acetophenone. (n.d.). The NIST WebBook. [Link]

-

Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold. (2018). UNL Digital Commons. [Link]

-

Solvatochromic effect studies on the absorption spectra of 4-((2-ethylphenyl)diazenyl)benzene-1,3-diol and 2-((2-ethylphenyl)diazenyl)benzene-1,3,5-triol molecules. (2017). ResearchGate. [Link]

-

Solvatochromic effect of Methylene Blue in different solvents with different polarity. (n.d.). ResearchGate. [Link]

Sources

- 1. Synthesis, Characterization, and Antibacterial Activity of Cinnamylideneacetophenone Compound from Cinnamaldehyde and 2-acetonaphthone | Scientific.Net [scientific.net]

- 2. One-pot synthesis of cinnamylideneacetophenones and their in vitro cytotoxicity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. redalyc.org [redalyc.org]

- 5. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial and Antitubercular Activities of Cinnamylideneacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. research.unl.pt [research.unl.pt]

- 14. Light Induced Properties of Chalcones Correlated with Molecular Structure and Photophysical Properties for Permanent Optical Storage Device | Scientific.Net [scientific.net]

- 15. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Solvatochromism - Wikipedia [en.wikipedia.org]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

Unlocking Therapeutic Potential: A Guide to the Crystal Structure Analysis of Cinnamylideneacetophenone Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamylideneacetophenone derivatives, a prominent subclass of chalcones, represent a scaffold of significant interest in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The therapeutic efficacy, stability, and bioavailability of these active pharmaceutical ingredients (APIs) are not solely dependent on their molecular structure but are critically governed by their solid-state properties. The specific three-dimensional arrangement of molecules in a crystal lattice—the crystal structure—dictates crucial physicochemical characteristics such as solubility, dissolution rate, and mechanical strength.[5][6][7][8] This guide provides a comprehensive, in-depth exploration of the methodologies essential for the definitive crystal structure analysis of cinnamylideneacetophenone derivatives. Moving beyond mere procedural descriptions, this document elucidates the causal relationships behind experimental choices, offering a holistic framework that integrates synthesis, crystallization, advanced diffraction techniques, and computational modeling. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights required to select and characterize the optimal crystalline form of these promising therapeutic agents, ensuring product quality, consistency, and performance.

The Genesis of Analysis: Synthesis and High-Quality Crystal Growth

The journey of crystal structure analysis begins not with a diffractometer, but in the synthesis flask. The quality of the final structural data is intrinsically linked to the purity of the synthesized compound and the perfection of the crystal grown from it.

Synthesis via Claisen-Schmidt Condensation

The most prevalent and versatile method for synthesizing cinnamylideneacetophenone derivatives is the base-catalyzed Claisen-Schmidt condensation.[1][9][10][11] This reaction involves the condensation of a substituted acetophenone with cinnamaldehyde.

-

Causality of Method Selection: The Claisen-Schmidt reaction is favored due to its operational simplicity, use of readily available starting materials, and generally high yields. The modular nature of the reaction allows for the systematic introduction of various substituents on either aromatic ring, enabling the creation of large compound libraries for structure-activity relationship (SAR) studies.

Pre-Crystallization Characterization

Before attempting crystallization, it is imperative to confirm the identity and purity of the synthesized compound. This step prevents the wasted effort of attempting to crystallize an impure or incorrect substance and serves as the first pillar of a self-validating analytical system. Standard spectroscopic techniques are employed for this purpose.[12][13][14][15][16]

| Technique | Purpose | Typical Observations for Cinnamylideneacetophenone |

| ¹H & ¹³C NMR | Confirms the molecular structure and covalent connectivity. | Characteristic signals for aromatic protons, vinylic protons of the α,β-unsaturated system with large coupling constants (J ≈ 15-16 Hz) indicating an E-configuration, and the carbonyl carbon signal.[11][17] |

| FT-IR | Identifies key functional groups. | Strong absorption band for the conjugated C=O stretch (typically ~1640-1660 cm⁻¹), and C=C stretching vibrations.[14] |

| Mass Spectrometry | Determines the molecular weight and confirms the elemental composition. | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated mass of the derivative.[13] |

The Art and Science of Crystallization

Obtaining a single crystal of suitable size and quality is the most critical and often most challenging step for single-crystal X-ray diffraction. The goal is to encourage molecules to slowly transition from a disordered state (in solution) to a highly ordered, repeating lattice.

The Impact of Polymorphism: It is crucial to recognize that a single compound can often crystallize in multiple different forms, known as polymorphs.[5][18] These polymorphs have the same chemical composition but different crystal packing arrangements, which can lead to dramatic differences in melting point, solubility, and stability.[6][7][8] An uncontrolled polymorphic transformation during manufacturing or storage can have catastrophic consequences for a drug product.[8] Therefore, the crystallization process is not just about getting a crystal, but about systematically exploring conditions to identify and produce the most stable and desirable polymorph.

Experimental Protocol: Slow Evaporation Method This is the most common and accessible crystallization technique.

-

Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble. A solvent in which the compound is too soluble will not allow for precipitation, while one in which it is insoluble will prevent it from dissolving in the first place.

-

Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or with gentle heating.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Incubation: Cover the vial with a cap, or with parafilm pierced with a few small holes using a needle. The causality here is to control the rate of evaporation; slower evaporation provides more time for molecules to arrange themselves into a well-ordered lattice, yielding higher quality crystals.

-

Observation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days or weeks. Monitor periodically for crystal growth.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[19][20] It provides an unambiguous map of the molecule's structure, including bond lengths, bond angles, and absolute stereochemistry, making it the gold standard for structural elucidation.[21][22]

Fundamental Principles

The technique is based on the principle of diffraction. When a focused beam of monochromatic X-rays strikes a single crystal, the X-rays are scattered by the electron clouds of the atoms. Because the atoms in a crystal are arranged in a regular, repeating pattern, the scattered X-rays interfere with each other constructively in specific directions, producing a unique diffraction pattern of spots. The positions and intensities of these spots are directly related to the arrangement of atoms in the crystal lattice, governed by Bragg's Law (nλ = 2d sinθ).[19]

Experimental and Analytical Workflow

The process of determining a crystal structure via SCXRD is a systematic workflow, from data collection to the final refined model.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology for Structure Determination:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in the diffractometer, cooled in a stream of nitrogen gas (typically to 100 K to reduce thermal motion and improve data quality), and exposed to the X-ray beam. A series of diffraction images are collected as the crystal is rotated through various angles.[21]

-

Data Reduction: The software integrates the intensities of the thousands of collected diffraction spots and applies corrections (e.g., for Lorentz and polarization effects) to produce a reflection file (hkl file).

-

Structure Solution: Using direct methods or Patterson methods, the initial positions of the atoms are determined from the reflection data. This provides a preliminary, often incomplete, structural model.

-

Structure Refinement: A least-squares refinement process is used to adjust the atomic positions, site occupancies, and displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data. The quality of the fit is monitored by the R-factor; a lower R-factor indicates a better fit.

-

Validation: The final structure is validated using software tools like PLATON or CheckCIF to ensure the model is chemically sensible and free of errors. The final data is deposited in a standard Crystallographic Information File (CIF) format.

Interpreting the Results

The output of an SCXRD analysis is a wealth of precise quantitative data.

Table of Crystallographic Data for a Hypothetical Derivative:

| Parameter | Value | Significance |

| Formula | C₁₇H₁₄O₂ | Confirms molecular composition in the crystal. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | 10.123(1), 8.456(1), 15.789(2) | Dimensions of the unit cell. |

| β (°) | 98.76(1) | Angle of the unit cell for monoclinic systems. |

| Volume (ų) | 1336.5(3) | Volume of a single unit cell. |

| Z | 4 | Number of molecules in one unit cell. |

| R₁(F) [I > 2σ(I)] | 0.045 | Final R-factor; a measure of the agreement between the model and data (lower is better). |

This data provides the absolute structure, allowing for the detailed analysis of molecular conformation (e.g., the planarity of the chalcone backbone) and the identification of intermolecular interactions that dictate the crystal packing.

Bulk Characterization with Powder X-ray Diffraction (PXRD)

While SCXRD provides the ultimate detail on a single crystal, pharmaceutical development works with bulk powders. Powder X-ray Diffraction (PXRD) is an essential tool for characterizing these bulk materials, ensuring consistency and quality.[23][24]

Principles and Applications

In PXRD, the X-ray beam irradiates a sample containing millions of randomly oriented microcrystals. The resulting diffraction pattern is a 1D plot of intensity versus diffraction angle (2θ), which serves as a unique "fingerprint" for a specific crystalline phase.[23][25]

Key Applications in Drug Development:

-

Polymorph Identification: Different polymorphs will produce distinctly different PXRD patterns, making it the primary tool for polymorph screening and identification.[5][23]

-

Quality Control: PXRD is used to confirm the phase purity of API batches, ensuring that the correct, desired polymorph is being produced consistently.[24]

-

Stability Testing: By analyzing PXRD patterns over time under various stress conditions (e.g., heat, humidity), one can detect any undesirable changes from a metastable form to a more stable polymorph.[5]

Experimental Protocol: PXRD Analysis

-

Sample Preparation: A small amount of the crystalline powder (typically 10-20 mg) is gently packed into a sample holder. The key is to achieve a flat surface and random orientation of the crystallites. Aggressive grinding should be avoided as it can induce phase transformations.[8][26]

-

Instrument Setup: The sample holder is placed in the PXRD instrument. The X-ray source, optics, and detector are configured for the desired angular range (e.g., 2-40° 2θ).

-

Data Acquisition: The instrument scans through the angular range, measuring the intensity of diffracted X-rays at each angle to generate the powder pattern.

-

Data Analysis: The resulting pattern is compared against reference patterns of known polymorphs or used to monitor for changes over time.

Visualizing the Supramolecular Architecture: Hirshfeld Surface Analysis

Understanding the crystal structure goes beyond the individual molecule; it requires analyzing the complex network of intermolecular interactions that hold the lattice together. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions in a crystal packing.[27][28][29]

Concept and Utility

The Hirshfeld surface is a unique 3D surface for a molecule within a crystal, defined by partitioning space such that the electron density contribution from the molecule itself is equal to the contribution from all other molecules in the crystal.[28] Properties like the distance to the nearest nucleus outside the surface (de) and inside the surface (di) can be mapped onto this surface.

-

dnorm Mapping: A normalized contact distance (dnorm) is mapped onto the surface. Red spots highlight close intermolecular contacts that are shorter than the sum of the van der Waals radii, indicating strong interactions like hydrogen bonds.

-

2D Fingerprint Plots: These plots are a 2D histogram of di versus de, which summarizes all intermolecular contacts in the crystal.[30][31] Decomposing this plot allows for the quantification of the relative contribution of different interaction types (e.g., H···H, C···H, O···H) to the overall crystal packing.

Caption: Workflow for Hirshfeld Surface and Fingerprint Plot Analysis.

Data Presentation

The quantitative output from fingerprint plot analysis provides invaluable insight into the forces driving crystal formation.

Table of Intermolecular Contact Contributions for a Hypothetical Derivative:

| Contact Type | Contribution (%) | Interpretation |

| H···H | 45.5% | Predominantly van der Waals interactions, common in organic crystals. |

| O···H / H···O | 28.2% | Indicates significant C-H···O hydrogen bonding, a key directional force. |

| C···H / H···C | 18.8% | Represents weaker C-H···π interactions and general van der Waals contacts. |

| C···C | 5.5% | Suggests the presence of π-π stacking interactions between aromatic rings. |

| Other | 2.0% | Minor contributions from other contact types. |

The Synergy of Experiment and Computation

Modern crystal structure analysis integrates experimental data with powerful computational methods to build a complete picture of a material's solid-state landscape.

Caption: The relationship between experimental and computational structural analysis.

-

Density Functional Theory (DFT): Quantum chemical calculations like DFT can be performed on the experimentally determined geometry.[14] This allows for the calculation of properties like the Molecular Electrostatic Potential (MEP), which visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, thereby predicting sites for intermolecular interactions.

-

Interaction Energy & Framework Analysis: Using the crystal structure as a starting point, programs like CrystalExplorer can calculate the interaction energies between pairs of molecules.[32][33] This analysis moves beyond geometry to quantify the energetic contributions (electrostatic, dispersion, etc.) that stabilize the crystal packing. Visualizing these as "energy frameworks" provides a clear picture of the dominant forces and packing topology.[33]

Conclusion: A Multi-faceted Approach for Drug Development

The comprehensive crystal structure analysis of cinnamylideneacetophenone derivatives is a cornerstone of modern pharmaceutical development. It is not a single technique but a multi-faceted, logical progression of investigation. This process begins with robust synthesis and meticulous crystallization, proceeds to definitive structural elucidation by SCXRD, is verified at the bulk level by PXRD, and is deeply understood through the computational lenses of Hirshfeld surface and energy framework analyses.

By embracing this integrated workflow, researchers and drug development professionals can confidently identify, characterize, and select the optimal solid form of a cinnamylideneacetophenone-based API. This foundational knowledge is paramount for developing safe, stable, and effective medicines with consistent performance, ultimately de-risking the path from laboratory discovery to clinical application.[8]

References

- One-pot synthesis of cinnamylideneacetophenones and their in vitro cytotoxicity in breast cancer cells. (2014). PubMed.

- Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. (n.d.). PubMed Central.

- GMP X-Ray Powder Diffraction Pharmaceutical Analysis. (n.d.). Intertek.

- Polymorphism and its importance in pharmaceutical industry. (n.d.). Crystallography Class Notes.

- XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD). (2025). Malvern Panalytical.

- Synthesis, Characterization, and Antibacterial Activity of Cinnamylideneacetophenone Compound from Cinnamaldehyde and 2-acetonaphthone. (n.d.). Scientific.Net.

- [X-ray diffractometry in the analysis of drugs and pharmaceutical forms]. (n.d.). PubMed.

- A practical guide to pharmaceutical analyses using X-ray powder diffraction. (2019). Cambridge University Press.

- The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. (2020). Spectroscopy Online.

- Synthesis of cinnamylideneacetophenones. (n.d.).

- The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innov

- Relevance of Crystal Forms in the Pharmaceutical Field. (2022). Encyclopedia.pub.

- The Hirshfeld Surface. (n.d.). CrystalExplorer.

- Crystal Polymorphism in Pharmaceutical Science. (n.d.).

- Polymorphism in Drugs: Why Crystal Forms M

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). News-Medical.net.

- Synthesis of chalcone-like compounds. (n.d.).

- Synthetic studies in cinnamylated derivatives of resacetophenone and related compounds. (n.d.). Indian Academy of Sciences.

- The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2021). MDPI.

- Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). (n.d.). MDPI.

- Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. (n.d.). CrystalExplorer.

- Antibacterial and Antitubercular Activities of Cinnamylideneacetophenones. (n.d.). PMC.

- Single crystal X-ray diffraction. (n.d.). Rigaku.

- Chalcone: A Privileged Structure in Medicinal Chemistry. (n.d.). PubMed Central.

- How do organic compounds single crystal X rays diffraction work?. (2016).

- Single-crystal X-ray Diffraction. (2007). SERC (Carleton).

- Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. (2021). MDPI.

- Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. (n.d.). MDPI.

- Comparative structural analysis and computational modelling studies of fluorine based chalcone derivatives for potential antioxidant activity. (2025). Taylor & Francis Online.

- Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). Preprints.org.

- Computation of Structure Activity and Design of Chalcone Deriv

- Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). (2021). NIH.

- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. (n.d.). Semantic Scholar.

- Spectroscopic analysis by NMR, FT-Raman, ATR-FTIR, and UV-Vis, evaluation of antimicrobial activity, and in silico studies of chalcones derived from 2-hydroxyacetophenone. (2025).

- Shedding Light on the Synthesis, Crystal Structure, Characterization, and Computational Study of Optoelectronic Properties and Bioactivity of Imine deriv

- Pharmacotherapeutics Applications and Chemistry of Chalcone Deriv

-

The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[5][24]thieno[3,2-j]phenanthridine and (E). (n.d.). International Union of Crystallography.

- Crystal structure and Hirshfeld surface analysis of (Z)-4-({[2-(benzo[b]thiophen-3-yl)cyclopent-1-en-1-yl]methyl}(phenyl)amino)-4-oxobut-2-enoic acid. (n.d.). PMC - NIH. VI0BK2XGBDgbRXg2)

Sources

- 1. One-pot synthesis of cinnamylideneacetophenones and their in vitro cytotoxicity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial and Antitubercular Activities of Cinnamylideneacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 9. researchgate.net [researchgate.net]

- 10. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. periodicos.ufms.br [periodicos.ufms.br]

- 12. Synthesis, Characterization, and Antibacterial Activity of Cinnamylideneacetophenone Compound from Cinnamaldehyde and 2-acetonaphthone | Scientific.Net [scientific.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 20. mdpi.com [mdpi.com]

- 21. creative-biostructure.com [creative-biostructure.com]

- 22. rigaku.com [rigaku.com]

- 23. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 24. XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD) | Malvern Panalytical [malvernpanalytical.com]

- 25. [X-ray diffractometry in the analysis of drugs and pharmaceutical forms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 27. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 28. crystalexplorer.net [crystalexplorer.net]

- 29. mdpi.com [mdpi.com]

- 30. Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone) [mdpi.com]

- 31. Crystal structure and Hirshfeld surface analysis of (Z)-4-({[2-(benzo[b]thiophen-3-yl)cyclopent-1-en-1-yl]methyl}(phenyl)amino)-4-oxobut-2-enoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 32. crystalexplorer.net [crystalexplorer.net]

- 33. Shedding Light on the Synthesis, Crystal Structure, Characterization, and Computational Study of Optoelectronic Properties and Bioactivity of Imine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Imperative of Early-Stage ADME Assessment

An In-Depth Technical Guide: Predicting the ADME Profile of Cinnamylideneacetophenone Using In Silico Methodologies

In the landscape of modern drug discovery, the aphorism "fail early, fail cheap" has become a guiding principle. A significant proportion of promising drug candidates falter in late-stage clinical trials not due to a lack of efficacy, but because of undesirable pharmacokinetic properties.[1][2] The absorption, distribution, metabolism, and excretion (ADME) profile of a molecule dictates its concentration and persistence at the target site, ultimately governing its therapeutic success. Consequently, the early integration of ADME assessment is no longer a strategic advantage but a fundamental necessity.[3][4]

In silico computational modeling provides a powerful, high-throughput, and cost-effective solution to this challenge, allowing researchers to predict the ADME properties of countless molecules before a single gram is synthesized.[4][5][6] This guide offers a detailed walkthrough of the principles and practices for conducting an in silico ADME prediction, using the bioactive compound cinnamylideneacetophenone as a case study. Cinnamylideneacetophenone, a derivative of cinnamaldehyde, has garnered interest for its antibacterial, antitubercular, and antioxidant activities, making it a relevant subject for such an analysis.[7][8][9]

This document is structured to provide not just a protocol, but the causal logic behind each predictive step, empowering researchers to apply these methodologies with a deep understanding of their foundational principles.

Section 1: The Foundation – Physicochemical Properties as ADME Determinants

The journey of a drug through the body is fundamentally governed by its physicochemical characteristics. Before we can predict complex biological interactions, we must first compute the foundational molecular descriptors that dictate this behavior. The interplay between properties like lipophilicity, size, and polarity is the primary determinant of a compound's "drug-likeness."[10]

Lipinski's Rule of Five (Ro5): A Heuristic for Oral Bioavailability

Pioneered by Christopher A. Lipinski in 1997, the "Rule of Five" serves as a crucial first-pass filter for estimating the potential for good oral absorption and permeation.[11][12] The rule is not a rigid law but a guideline based on the observation that the majority of orally active drugs are relatively small and moderately lipophilic.[12] The causality is straightforward: molecules that are too large, too polar, or too greasy struggle to passively diffuse across the gut wall.

The core tenets of Lipinski's Rule of Five are:

-

Molecular Weight (MW) ≤ 500 Daltons: Larger molecules are less readily absorbed.

-

LogP (Octanol-Water Partition Coefficient) ≤ 5: LogP is a measure of lipophilicity. Excessively high values can lead to poor solubility in the aqueous gut environment and potential sequestration in fatty tissues.[13]

-

Hydrogen Bond Donors (HBD) ≤ 5: The total count of N-H and O-H bonds.

-

Hydrogen Bond Acceptors (HBA) ≤ 10: The total count of nitrogen and oxygen atoms.

A compound is likely to have poor oral bioavailability if it violates more than one of these rules.[14][15]

Caption: Logical flow for assessing a compound against Lipinski's Rule of Five.

Cinnamylideneacetophenone: Physicochemical Profile

To begin our analysis, we first need the canonical structure of cinnamylideneacetophenone, which is represented by the SMILES string: C1=CC=C(C=C1)/C=C/C=C/C(=O)C2=CC=CC=C2.[16] Using this structure, we can calculate its key physicochemical properties.

| Property | Predicted Value | Lipinski's Rule (Ro5) | Compliance |

| Molecular Weight | 234.29 g/mol [16][17][18] | ≤ 500 | Yes |

| MLogP (Lipophilicity) | 3.70 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | ≤ 10 | Yes |

| Ro5 Violations | 0 | ≤ 1 | Pass |

| TPSA (Topological Polar Surface Area) | 17.07 Ų | N/A | N/A |

Analysis: Cinnamylideneacetophenone exhibits a highly favorable physicochemical profile for a potential oral drug candidate. It has zero violations of Lipinski's Rule of Five, suggesting a high probability of good membrane permeability and oral absorption. Its low Topological Polar Surface Area (TPSA)—a key predictor of cell permeability—further reinforces this assessment.

Section 2: The In Silico ADMET Workflow: A Step-by-Step Protocol

This section details a practical, replicable workflow for predicting the full ADMET profile of cinnamylideneacetophenone using freely available, web-based tools. This approach ensures accessibility and allows for rapid, self-validating assessments early in the research pipeline.[5] We will primarily reference the SwissADME and ProTox-II web servers, which are widely used in the scientific community.[19]

Caption: A generalized workflow for in silico ADMET prediction.

Step-by-Step Prediction and Interpretation

Protocol:

-

Navigate to the SwissADME web server.

-

Input the SMILES string for cinnamylideneacetophenone (C1=CC=C(C=C1)/C=C/C=C/C(=O)C2=CC=CC=C2) into the query field.

-

Execute the prediction.

-

Analyze the results, focusing on the "Pharmacokinetics" and "Drug-Likeness" sections.

-

Repeat a similar process using the ProTox-II server to specifically query for toxicity endpoints.

Predicted Pharmacokinetic (ADME) Profile

The table below summarizes the key predicted ADME parameters for cinnamylideneacetophenone.

| ADME Parameter | Category | Predicted Result | Interpretation & Causality |